molecular formula C10H17FO2 B12980646 Ethyl 1-(fluoromethyl)cyclohexane-1-carboxylate

Ethyl 1-(fluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B12980646
M. Wt: 188.24 g/mol
InChI Key: DKZRXSOHOOAEKR-UHFFFAOYSA-N
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Description

Ethyl 1-(fluoromethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C10H15FO2 It is a derivative of cyclohexane, where a fluoromethyl group and an ethyl ester group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(fluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with ethyl chloroformate and a fluorinating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(fluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 1-(fluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(fluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate
  • Ethyl 1-fluorocyclohexanecarboxylate

Uniqueness

Ethyl 1-(fluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17FO2

Molecular Weight

188.24 g/mol

IUPAC Name

ethyl 1-(fluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H17FO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-8H2,1H3

InChI Key

DKZRXSOHOOAEKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1)CF

Origin of Product

United States

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